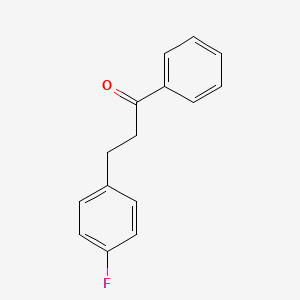

3-(4-Fluorophenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

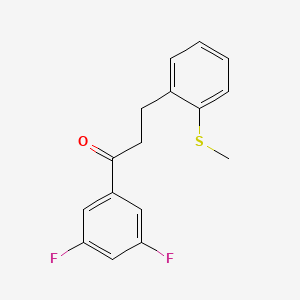

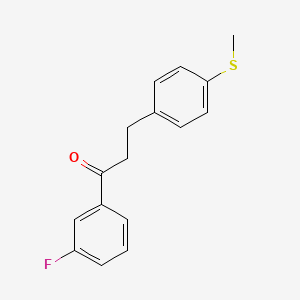

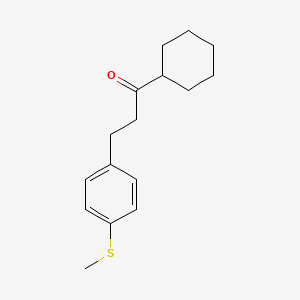

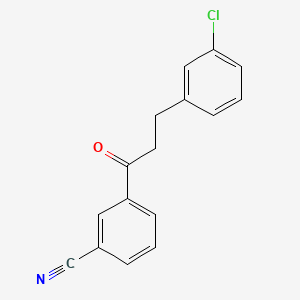

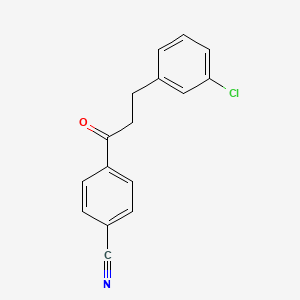

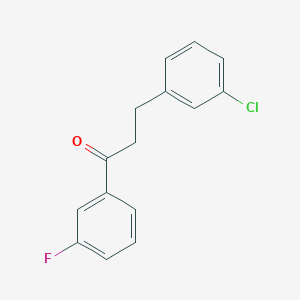

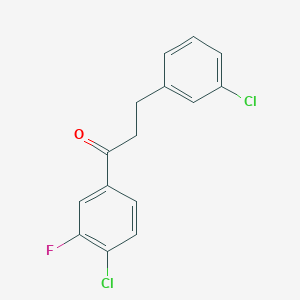

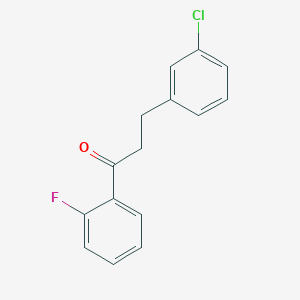

3-(4-Fluorophenyl)propiophenone is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as organic electronics, pharmaceuticals, and material science. The compound is characterized by the presence of a fluorophenyl group attached to a propiophenone moiety, which can be modified to produce various derivatives with different properties and applications.

Synthesis Analysis

The synthesis of derivatives of 3-(4-Fluorophenyl)propiophenone has been explored through different methods. For instance, the synthesis of chalcone derivatives by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone has been reported, where the use of sonochemical methods has shown significant advantages over conventional methods, including a drastic reduction in reaction time and improved crystallinity of the product . Additionally, the synthesis of 4-[18F]Fluorophenol, a related compound, has been achieved through a two-step radiosynthesis starting from a specific iodonium bromide precursor, which is a testament to the versatility of fluorophenyl compounds in radiopharmaceutical applications .

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)propiophenone derivatives has been characterized using various spectroscopic techniques. For example, the chalcone derivative synthesized in one study was characterized using FTIR, NMR, and elemental analyses, and its crystalline structure was evaluated using XRD, PSM, TGA, and SEM . In another study, the copolymerization of 3-(4-fluorophenyl)thiophene with other monomers was investigated, and the resulting copolymer's structure was analyzed using UV-vis, infrared spectroscopy, and thermal analysis .

Chemical Reactions Analysis

The reactivity of 3-(4-Fluorophenyl)propiophenone and its derivatives has been explored in various chemical reactions. For instance, the electrochemical polymerization of related monomers has been studied, leading to the formation of copolymers with desirable properties such as high conductivity and good electrochemical behavior . Additionally, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin has been reported, demonstrating the potential for creating complex cyclic structures from fluorophenyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)propiophenone derivatives have been extensively studied. The synthesized chalcone derivative showed increased crystallinity when prepared using sonochemical methods compared to conventional methods . The copolymers synthesized from 3-(4-fluorophenyl)thiophene exhibited good electrochemical behaviors and high conductivity, indicating their potential use in electronic applications . The thermal stability and solubility of various synthesized compounds have also been characterized, providing insights into their potential practical applications .

Aplicaciones Científicas De Investigación

Material Science Applications

3-(4-Fluorophenyl)propiophenone derivatives have been explored for their potential in material science, especially in the development of organic semiconductors and electrochromic devices. The synthesis of 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its electropolymerization to produce polymers with significant applications in energy storage and electrochromic devices highlight the compound's utility in advanced material applications (Topal et al., 2021).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of 3-(4-Fluorophenyl)propiophenone have been investigated for their anticancer properties. For instance, 5,6-(or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives have shown potent antitumor activity, with some analogs exhibiting significant inhibitory activity against various cancer cell lines (Chou et al., 2010). These findings underscore the potential of 3-(4-Fluorophenyl)propiophenone derivatives in the development of new anticancer drugs.

Environmental Studies

The compound's derivatives have also been utilized in environmental studies, particularly in the bioremediation of pollutants. A study on the glycosylation of fluorophenols by the marine microalga Amphidinium Crassum demonstrated the potential of 3-(4-Fluorophenyl)propiophenone derivatives in converting harmful fluorophenols into less toxic glucosides, showcasing an innovative approach to pollution mitigation (Shimoda & Hamada, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNHWQQSIRBHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644561 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)propiophenone | |

CAS RN |

41865-46-7 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41865-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.